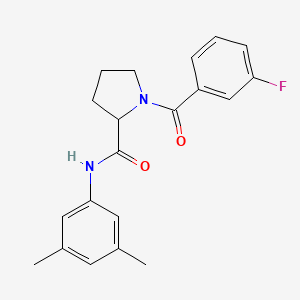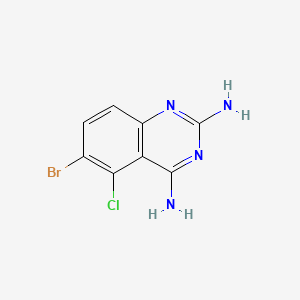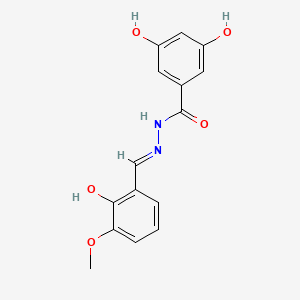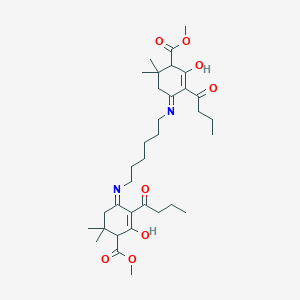![molecular formula C18H11BrN4O4 B6139155 N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide, also known as BRD0705, is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in gene transcription and epigenetic regulation. BRD4 has been implicated in various diseases, including cancer, inflammation, and viral infections. BRD0705 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide binds to the bromodomain of BRD4, which prevents its interaction with acetylated histones and other transcriptional co-activators. This leads to the suppression of gene transcription, particularly of oncogenes and pro-inflammatory cytokines. N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells and to inhibit viral replication by disrupting the formation of viral protein complexes.
Biochemical and physiological effects:
N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has been shown to have potent anti-tumor, anti-inflammatory, and antiviral effects in preclinical models. It has also been shown to induce apoptosis in cancer cells and to inhibit viral replication. N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has several advantages as a research tool. It is a potent and selective inhibitor of BRD4, with no significant off-target effects observed. It has been well-characterized in preclinical studies, and its mechanism of action is well-understood. However, there are also some limitations to its use. Its synthesis is complex and low-yielding, which limits its availability and increases its cost. Its potency may also vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for the research on N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of interest is the investigation of the synergistic effects of N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide with other anti-cancer, anti-inflammatory, or antiviral agents. The development of biomarkers for patient selection and monitoring of treatment response is also an important area of research. Finally, the translation of N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide into clinical trials for the treatment of cancer, inflammation, and viral infections is an important future direction.
Synthesemethoden
The synthesis of N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 5-bromo-2-furancarboxylic acid, which is then converted to 5-bromo-2-furylamine. The benzimidazole moiety is synthesized separately by reacting 1,2-phenylenediamine with 5-bromo-2-fluoro-1-nitrobenzene. The final step involves coupling the benzimidazole and furan moieties to form N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide. The overall yield of the synthesis is around 10%.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has been extensively studied in preclinical models of cancer, inflammation, and viral infections. In cancer, BRD4 has been shown to play a critical role in the transcriptional regulation of oncogenes, and its inhibition by N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide leads to the downregulation of these genes. N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has shown potent anti-tumor activity in various cancer types, including acute myeloid leukemia, multiple myeloma, and breast cancer. In inflammation, BRD4 has been implicated in the regulation of pro-inflammatory cytokines, and its inhibition by N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide leads to the suppression of these cytokines. N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has shown efficacy in preclinical models of rheumatoid arthritis and inflammatory bowel disease. In viral infections, BRD4 has been shown to play a critical role in the replication of several viruses, including human papillomavirus, Epstein-Barr virus, and human immunodeficiency virus. N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has shown antiviral activity against these viruses.
Eigenschaften
IUPAC Name |
N-[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O4/c19-16-8-7-15(27-16)17-21-13-6-3-11(9-14(13)22-17)20-18(24)10-1-4-12(5-2-10)23(25)26/h1-9H,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYQLRQHDUSQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(O4)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6139077.png)
![{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B6139097.png)
![5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6139106.png)
![2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6139118.png)

![2-hydroxy-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6139136.png)
![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)


![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6139150.png)
![ethyl 1-[3-(methylthio)propyl]-3-piperidinecarboxylate](/img/structure/B6139151.png)

![N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)